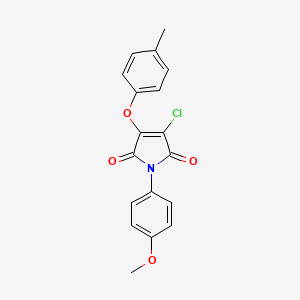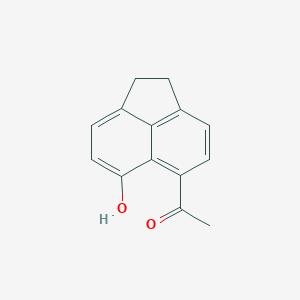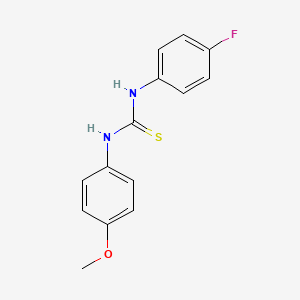
3-chloro-1-(4-methoxyphenyl)-4-(4-methylphenoxy)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1-(4-methoxyphenyl)-4-(4-methylphenoxy)-1H-pyrrole-2,5-dione is a heterocyclic compound that belongs to the family of pyrrole diones, known for their diverse chemical properties and potential applications in various fields, including materials science and organic synthesis.
Synthesis Analysis
The synthesis of pyrrole dione derivatives typically involves multi-step reactions, starting from acetyl or aroyl compounds. For example, Nguyen and Dai (2023) described the preparation of similar pyrrolidine-2,3-dione derivatives through a three-component reaction involving acetyl and aroyl precursors, highlighting the versatility of these methods in synthesizing complex heterocyclic compounds (Nguyen & Dai, 2023).
Molecular Structure Analysis
Molecular structure determination of pyrrole dione derivatives, including X-ray crystallography, NMR (1H, 13C), and high-resolution mass spectrometry, plays a crucial role in confirming the desired products. Bubnov et al. (2012) demonstrated the crystal and molecular structure analysis of related compounds, providing insights into their conformational and structural characteristics (Bubnov et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of pyrrole dione derivatives allows for various functionalization reactions, including Suzuki coupling and spiro-heterocyclization, as explored by Zhang and Tieke (2008) and Bubnov et al. (2012), respectively. These reactions are pivotal for synthesizing polymers and other complex organic molecules, showcasing the compounds' versatility (Zhang & Tieke, 2008); (Bubnov et al., 2012).
Physical Properties Analysis
The physical properties, including solubility, fluorescence, and molecular weight, are crucial for the application of these compounds in materials science. Zhang and Tieke (2008) provided a detailed examination of these properties for polymers containing pyrrole dione units, highlighting their strong fluorescence and solubility in common organic solvents (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties of 3-chloro-1-(4-methoxyphenyl)-4-(4-methylphenoxy)-1H-pyrrole-2,5-dione, including its reactivity towards nucleophilic and electrophilic substitutions, are essential for its functionalization and application in synthetic chemistry. Studies by Lv et al. (2013) on novel pyrrolidene dione derivatives offer insights into the compound's reactivity and potential chemical transformations (Lv et al., 2013).
Propiedades
IUPAC Name |
3-chloro-1-(4-methoxyphenyl)-4-(4-methylphenoxy)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-11-3-7-14(8-4-11)24-16-15(19)17(21)20(18(16)22)12-5-9-13(23-2)10-6-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTBYLWBNQTXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5665069.png)
![4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-2-butanone](/img/structure/B5665074.png)

![N-[(3S*,4R*)-1-(6-chloro-1,3-benzothiazol-2-yl)-4-isopropylpyrrolidin-3-yl]acetamide](/img/structure/B5665079.png)
![1-methyl-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5665097.png)
![6-methoxy-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-chromanecarboxamide](/img/structure/B5665111.png)

![N-[2-(benzyloxy)benzyl]-2-(2,5-dioxo-1-imidazolidinyl)acetamide](/img/structure/B5665126.png)
![2-ethyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5665144.png)
![(3R*,4R*)-1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5665155.png)
![4-{3-[4-(pyrrolidin-1-ylcarbonyl)pyridin-2-yl]benzyl}morpholine](/img/structure/B5665166.png)
![2-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]phenol](/img/structure/B5665172.png)
![2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5665176.png)
